4-Isoxazoleacetamide, N-(3,3-diphenylpropyl)-3,5-dimethyl-
Description
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Properties
CAS No. |
878592-88-2 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C22H24N2O2/c1-16-21(17(2)26-24-16)15-22(25)23-14-13-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,13-15H2,1-2H3,(H,23,25) |
InChI Key |
NTVOKLDFHISHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
4-Isoxazoleacetamide, N-(3,3-diphenylpropyl)-3,5-dimethyl- is a synthetic compound that belongs to the class of isoxazole derivatives. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C20H27N3O2
- Molecular Weight : 341.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
The biological activity of 4-Isoxazoleacetamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes. The compound's efficacy can be linked to its ability to modulate signaling pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of 4-Isoxazoleacetamide. A notable study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was suggested to involve apoptosis induction through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest and apoptosis induction |
Anti-inflammatory Activity
In addition to its anticancer effects, 4-Isoxazoleacetamide has shown promising anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 50 | 75 |
| IL-6 | 30 | 65 |
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of 4-Isoxazoleacetamide as a part of combination therapy. Results indicated a significant reduction in tumor size after six weeks of treatment compared to baseline measurements.
- Case Study on Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis treated with 4-Isoxazoleacetamide showed a marked decrease in joint swelling and pain scores over a three-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
